A dual-responsive doxorubicin–indoximod conjugate for programmed chemoimmunotherapy†
RSC Chemical Biology Pub Date: 2022-05-30 DOI: 10.1039/D1CB00257K
Abstract
Herein we report a dual-responsive doxorubicin–indoximod conjugate (DOXIND) for programmed chemoimmunotherapy. This conjugate is able to release doxorubicin and indoximod upon exposure to appropriate stimuli for synergistic chemotherapy and immunotherapy, respectively. We demonstrate its promoting effects on immune response and inhibiting effects on tumor growth through a series of in vitro and in vivo experiments.
Recommended Literature
- [1] The calibration of conductivity cells. Part II.: The conductivity of potassium chloride at 25° C
- [2] Charge site assignment in native proteins by ultraviolet photodissociation (UVPD) mass spectrometry†
- [3] Inside front cover
- [4] Controlled embedment and release of DNA from lipidic reverse columnar hexagonal mesophases
- [5] Highly stable hollow bifunctional cobalt sulfides for flexible supercapacitors and hydrogen evolution†
- [6] Biochar derived from corn stalk and polyethylene co-pyrolysis: characterization and Pb(ii) removal potential
- [7] Contents list
- [8] A supramolecular nanoprodrug based on a boronate ester linked curcumin complexing with water-soluble pillar[5]arene for synergistic chemotherapies†
- [9] Front cover
- [10] Comment on ‘Novel nanocrystalline zinc silver antimonate (ZnAg3SbO4): an efficient & ecofriendly visible light photocatalyst with enhanced hydrogen generation’ by S. A. Mahapure, P. K. Palei, L. K. Nikam, R. P. Panmand, J. D. Ambekar, S. K. Apte and B. B. Kale, J. Mater. Chem. A, 2013, 1, 12835
Journal Name:RSC Chemical Biology
Research Products
-
CAS no.: 15178-48-0
-
CAS no.: 14941-53-8